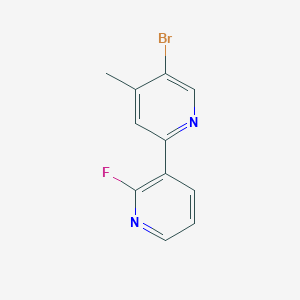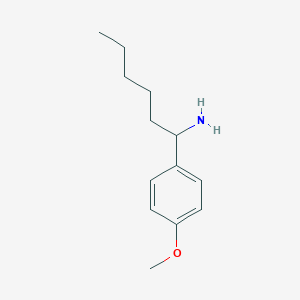
3-Amino-1-(4,5-dibromofuran-2-yl)-2-methylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(4,5-dibromofuran-2-yl)-2-methylpropan-1-ol is a chemical compound with the molecular formula C7H9Br2NO2 and a molecular weight of 298.96 g/mol . This compound is characterized by the presence of an amino group, a dibromofuran ring, and a hydroxyl group attached to a methylpropanol backbone. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 3-Amino-1-(4,5-dibromofuran-2-yl)-2-methylpropan-1-ol involves multiple steps, typically starting with the bromination of furan to introduce bromine atoms at the 4 and 5 positionsThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .
Chemical Reactions Analysis
3-Amino-1-(4,5-dibromofuran-2-yl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The dibromofuran ring can be reduced to remove the bromine atoms.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving amino and hydroxyl groups.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-(4,5-dibromofuran-2-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the dibromofuran ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 3-Amino-1-(4,5-dibromofuran-2-yl)-2-methylpropan-1-ol include:
3-Amino-1-(4,5-dichlorofuran-2-yl)-2-methylpropan-1-ol: This compound has chlorine atoms instead of bromine, which can affect its reactivity and biological activity.
3-Amino-1-(4,5-difluorofuran-2-yl)-2-methylpropan-1-ol: The presence of fluorine atoms can enhance the compound’s stability and alter its interaction with biological targets.
3-Amino-1-(4,5-diiodofuran-2-yl)-2-methylpropan-1-ol: Iodine atoms can increase the compound’s molecular weight and influence its pharmacokinetic properties.
Properties
Molecular Formula |
C8H11Br2NO2 |
|---|---|
Molecular Weight |
312.99 g/mol |
IUPAC Name |
3-amino-1-(4,5-dibromofuran-2-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C8H11Br2NO2/c1-4(3-11)7(12)6-2-5(9)8(10)13-6/h2,4,7,12H,3,11H2,1H3 |
InChI Key |
XTNQGJKLLPORHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(C1=CC(=C(O1)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


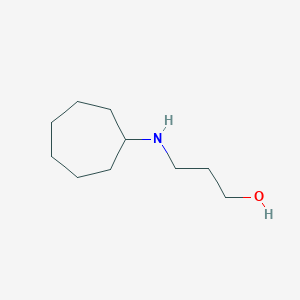
![4-Chloro-5-cyclopropylthieno[2,3-d]pyrimidine](/img/structure/B13250230.png)
![(2,2-Dimethylpropyl)[(4-fluorophenyl)methyl]amine](/img/structure/B13250231.png)
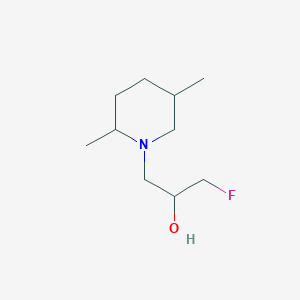


![2-[(2,2-Dimethylpropanoyl)oxy]-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B13250257.png)
![1-([2-(3-Bromophenyl)cyclopropyl]carbonyl)piperazinehydrochloride](/img/structure/B13250259.png)
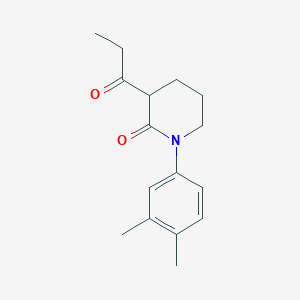
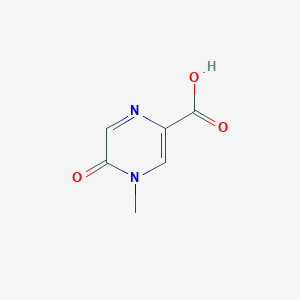

![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4,4-difluorocyclohexan-1-ol](/img/structure/B13250286.png)
